molecular formula C21H25N3O4 B6021760 2-Methyl-2-(4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one

2-Methyl-2-(4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one

Cat. No.: B6021760
M. Wt: 383.4 g/mol
InChI Key: JMTIIDYYCITNHI-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the piperazine derivative: This step involves the reaction of 4-nitroaniline with ethylene glycol to form 1-(4-nitrophenyl)piperazine.

    Alkylation: The piperazine derivative is then alkylated with 2-chloro-2-methylpropane to introduce the 2-methyl group.

    Etherification: The final step involves the reaction of the alkylated piperazine with 4-methylphenol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-Methyl-2-(4-methylphenoxy)-1-[4-(4-aminophenyl)piperazin-1-yl]propan-1-one.

    Nitration: 2-Methyl-2-(4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]-3-nitropropan-1-one.

    Hydrolysis: 4-Methylphenol and 2-Methyl-2-(4-nitrophenyl)piperazin-1-ylpropan-1-one.

Scientific Research Applications

2-Methyl-2-(4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(4-methylphenoxy)-1-[4-(4-aminophenyl)piperazin-1-yl]propan-1-one: Similar structure but with an amino group instead of a nitro group.

    2-Methyl-2-(4-chlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one: Similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.

Uniqueness

2-Methyl-2-(4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one is unique due to the presence of both a nitro group and a piperazine ring, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-methyl-2-(4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-16-4-10-19(11-5-16)28-21(2,3)20(25)23-14-12-22(13-15-23)17-6-8-18(9-7-17)24(26)27/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTIIDYYCITNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)(C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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